molecular formula C11H15NO3 B3347936 3-(3,4-Dimethoxyphenyl)propanamide CAS No. 14773-41-2

3-(3,4-Dimethoxyphenyl)propanamide

Cat. No.: B3347936
CAS No.: 14773-41-2
M. Wt: 209.24 g/mol
InChI Key: CMEASCHYTXEXMS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propanamide is a natural product found in Piper sintenense with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEASCHYTXEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 3,4-dimethoxyhydrocinnamamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3,4-Dimethoxyhydrocinnamamide

Executive Summary

3,4-Dimethoxyhydrocinnamamide (CAS: 14773-41-2) serves as a critical pharmacophore scaffold in the synthesis of isoquinoline alkaloids and sympathomimetic agents. Structurally, it represents a "masked" phenethylamine, offering a stable intermediate that can be cyclized via the Bischler-Napieralski reaction to form dihydroisoquinolines. This guide provides an authoritative breakdown of its molecular properties, a validated synthetic protocol, and its strategic application in dopaminergic drug design.

Physicochemical Profile

The following data consolidates the fundamental properties of 3,4-dimethoxyhydrocinnamamide. Researchers should use these values for stoichiometric calculations and analytical method development.

ParameterValueNotes
IUPAC Name 3-(3,4-dimethoxyphenyl)propanamidePreferred nomenclature for registry.
Common Name 3,4-DimethoxyhydrocinnamamideRefers to the saturated propyl chain.
CAS Registry Number 14773-41-2 Distinct from the acid (2107-70-2) or amine (120-20-7).
Molecular Formula

Molecular Weight 209.24 g/mol Monoisotopic Mass: 209.1052
SMILES COc1ccc(CCC(N)=O)cc1OCUseful for cheminformatics/docking.
Physical State Crystalline SolidTypically off-white to beige needles.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; insoluble in hexane.
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for CNS penetration models.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of 5.

Structural Analysis & Identification

To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
  • 
     6.70 - 6.80 ppm (m, 3H):  Aromatic protons (Veratryl ring).
    
  • 
     5.30 - 5.80 ppm (br s, 2H):  Amide protons (
    
    
    
    ). Broadening indicates quadrupole relaxation of Nitrogen.
  • 
     3.85 - 3.87 ppm (s, 6H):  Two methoxy groups (
    
    
    
    ). Characteristic strong singlets.[1]
  • 
     2.89 ppm (t, 2H):  Benzylic methylene (
    
    
    
    next to ring).
  • 
     2.51 ppm (t, 2H): 
    
    
    
    -Carbonyl methylene (
    
    
    next to amide).
Infrared Spectroscopy (FT-IR)
  • 3350 & 3180 cm

    
    :  N-H stretching (primary amide doublet).
    
  • 1650 - 1690 cm

    
    :  C=O stretching (Amide I band).
    
  • 1260 cm

    
    :  C-O stretching (Aryl alkyl ether).
    

Synthetic Pathways & Causality[2]

The synthesis of 3,4-dimethoxyhydrocinnamamide is rarely done in isolation; it is usually part of a cascade to access isoquinolines. We prioritize the Acid Chloride Route for its high yield and operational simplicity compared to direct aminolysis of esters.

SynthesisPath Start 3,4-Dimethoxycinnamic Acid (Commercial Precursor) Step1 Hydrogenation (H2, Pd/C) Start->Step1 Reduction of alkene Inter1 3,4-Dimethoxyhydrocinnamic Acid Step1->Inter1 Step2 Activation (SOCl2) Inter1->Step2 Nucleophilic Acyl Substitution Inter2 Acid Chloride Intermediate Step2->Inter2 - SO2, - HCl Step3 Amidation (Aq. NH3) Inter2->Step3 Quench Product 3,4-Dimethoxyhydrocinnamamide (Target) Step3->Product

Figure 1: Stepwise synthetic pathway from commercially available cinnamic acid derivatives to the target amide.

Experimental Protocol: The "Acid Chloride" Method

This protocol is designed for a 10g scale. It avoids the high temperatures required for ester aminolysis, preventing thermal decomposition of the methoxy groups.

Safety: Thionyl chloride (


) releases toxic 

and

gas. Perform exclusively in a fume hood.
Materials:
  • 3,4-Dimethoxyhydrocinnamic acid (10.0 g, 47.6 mmol)

  • Thionyl Chloride (10 mL, excess)

  • Ammonium Hydroxide (28%

    
     in water)
    
  • Dichloromethane (DCM) - Anhydrous

Workflow:
  • Activation: In a round-bottom flask equipped with a drying tube, dissolve the acid in 50 mL anhydrous DCM.

  • Chlorination: Add Thionyl Chloride dropwise at 0°C. Once addition is complete, reflux for 2 hours.

    • Mechanism:[2] The carboxylate oxygen attacks the sulfur, creating a good leaving group, followed by chloride attack to form the acyl chloride.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. (Caution: Trap acidic vapors).
    
  • Amidation: Re-dissolve the resulting oil (acid chloride) in 20 mL DCM. Add this solution dropwise into a stirred, cold (0°C) solution of Ammonium Hydroxide (50 mL).

    • Why Cold? Exothermic reaction control prevents hydrolysis back to the acid.

  • Isolation: The amide will precipitate or can be extracted with DCM. Wash organic layer with saturated

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Pharmacological Relevance: The Isoquinoline Gateway

The primary utility of 3,4-dimethoxyhydrocinnamamide in drug development is its role as a precursor for Bischler-Napieralski Cyclization . This reaction closes the ring to form the isoquinoline core, a structural motif found in thousands of bioactive alkaloids and synthetic drugs (e.g., Papaverine analogs, Dopamine D1/D2 agonists).

Pharmacophore Amide 3,4-Dimethoxyhydrocinnamamide (The Scaffold) Cyclization Bischler-Napieralski Cyclization Amide->Cyclization Electrophilic Aromatic Substitution Reagent POCl3 / P2O5 (Dehydrating Agents) Reagent->Cyclization DHIQ 3,4-Dihydroisoquinoline Cyclization->DHIQ Reduction Reduction (NaBH4) DHIQ->Reduction THIQ Tetrahydroisoquinoline (Bioactive Core) Reduction->THIQ Targets Targets: Dopamine Receptors, Adrenergic Receptors, Ion Channels THIQ->Targets Derivatization

Figure 2: The critical role of the amide in accessing the tetrahydroisoquinoline (THIQ) pharmacophore.

Mechanistic Insight: The electron-donating methoxy groups at positions 3 and 4 activate the phenyl ring, making it susceptible to electrophilic attack by the imidoyl chloride intermediate formed by


. This "para" activation (relative to the methoxy) ensures regioselective ring closure to the 6,7-dimethoxyisoquinoline system.

References

  • PubChem Compound Summary. (2023). 3-(3,4-Dimethoxyphenyl)propanamide (CID 128479). National Center for Biotechnology Information. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction.[2] Organic Reactions, 6,[3] 74. (Classic review on the cyclization mechanism).

  • Larsen, R. D., et al. (1991). A versatile cyclodehydration reaction for the synthesis of isoquinoline derivatives.[2] Journal of Organic Chemistry, 56(21), 6034-6038. (Modern optimization of the cyclization).

Sources

Biological Activity of 3-(3,4-Dimethoxyphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the biological activity, medicinal chemistry, and synthesis of 3-(3,4-Dimethoxyphenyl)propanamide derivatives.[1]

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary & Scaffold Analysis

The 3-(3,4-Dimethoxyphenyl)propanamide scaffold represents a versatile pharmacophore in medicinal chemistry, structurally bridging the gap between natural phenylpropanoids (like hydroferulic acid) and bioactive alkaloids (like capsaicinoids and melatonin analogs).[1]

Unlike its unsaturated counterpart (cinnamide), the saturated propanamide linker provides conformational flexibility, allowing the 3,4-dimethoxyphenyl (veratryl) headgroup to orient into diverse receptor pockets.[1] This scaffold is primarily investigated for:

  • Anthelmintic Activity: Specific efficacy against nematode parasites.[1][2]

  • Anti-inflammatory Hybrids: Acting as a stable linker for NSAID conjugates.[1]

  • Tyrosinase Modulation: Structural analogs functioning as depigmenting agents.[1]

  • TRPV1 Antagonism: Non-pungent analogs of capsaicin.

Structural Pharmacophore

The molecule consists of three critical domains for Structure-Activity Relationship (SAR) tuning:

  • Region A (Veratryl Head): The 3,4-dimethoxy substitution pattern mimics the catechol moiety of dopamine but with improved metabolic stability against COMT (catechol-O-methyltransferase).

  • Region B (Propyl Linker): A flexible C3 spacer that dictates binding depth.[1]

  • Region C (Amide Terminus): The hydrogen-bonding motif (donor/acceptor) critical for receptor affinity.

Pharmacological Profiles[1][3][4][5][6]

Anthelmintic Activity

Research indicates that specific N-substituted derivatives of 3-(3,4-dimethoxyphenyl)propanamide possess significant anthelmintic properties, particularly against Nippostrongylus brasiliensis.

  • Mechanism: Disruption of parasite motility, likely through interference with microtubule formation or neuromuscular signaling, distinct from the cholinergic mechanism of levamisole.[1]

  • Key Data: In comparative studies, amide and hydrazide derivatives showed approximately 63-67% of the efficacy of the standard drug levamisole.

  • SAR Note: Unlike levamisole, these derivatives do not exhibit mutagenicity (Ames test negative), suggesting a favorable safety profile for further optimization.[1]

Anti-inflammatory & Analgesic Conjugates

The scaffold is increasingly utilized in hybrid drug design (codrugs).[1] A notable example involves conjugating the 3,4-dimethoxyphenylamine moiety with NSAIDs (e.g., Flurbiprofen).

  • Compound: (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Activity: This hybrid demonstrates dual activity—retaining the COX inhibition of the NSAID while utilizing the dimethoxy-phenyl group to potentially reduce gastric irritation or enhance blood-brain barrier (BBB) penetration.

  • Pathway: The lipophilic nature of the dimethoxy ring facilitates membrane crossing, allowing for targeted delivery of the anti-inflammatory payload.[1]

Tyrosinase Inhibition (Skin Depigmentation)

While the 3,4-dimethoxy pattern is less active than the 2,4-dihydroxy pattern (resorcinol type) for direct tyrosinase chelation, propanamide derivatives function as competitive inhibitors or prodrugs.[1]

  • Comparative Potency: 3-(2,4-dimethoxy-3-methylphenyl)propane analogs (UP302) are potent inhibitors (IC50 ~15 µM).

  • Mechanism: The amide bond mimics the tyrosine substrate backbone, blocking the active site of tyrosinase and preventing melanin synthesis.[1]

Data Summary Table
Derivative ClassPrimary TargetActivity / IC50Key Structural Feature
N-Substituted Amides N. brasiliensis (Nematode)~65% of Levamisole efficacyFlexible propyl linker essential
Flurbiprofen Hybrid COX-1 / COX-2Retains NSAID potency3,4-dimethoxy group enhances lipophilicity
Diarylpropane Analogs TyrosinaseIC50: 8–15 µM2,4-substitution preferred over 3,4
Hydrazide Derivatives Bacterial Efflux PumpsModerate (MIC > 20 µM)Hydrazone linker (-C=N-NH-)

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the signaling pathways modulated by this scaffold.

G cluster_0 Scaffold: 3-(3,4-Dimethoxyphenyl)propanamide Head 3,4-Dimethoxy Head (Veratryl) TRPV1 TRPV1 Channel (Pain Signaling) Head->TRPV1 Mimics Vanilloid Ring Tyrosinase Tyrosinase (Melanogenesis) Head->Tyrosinase Competitive Binding Linker Propyl Linker (C3 Spacer) Parasite Nematode Neuromuscular Junction Linker->Parasite Flexibility for Binding Tail Amide Terminus (-CONR2) COX COX Enzymes (Inflammation) Tail->COX NSAID Conjugation Analgesia Analgesia / Desensitization TRPV1->Analgesia AntiInf Reduced Prostaglandins COX->AntiInf Whitening Reduced Melanin Tyrosinase->Whitening Paralysis Parasite Paralysis Parasite->Paralysis

Caption: SAR mapping of 3-(3,4-Dimethoxyphenyl)propanamide derivatives showing functional domains and downstream biological effects.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

This protocol yields high-purity N-substituted propanamides suitable for biological screening.

Reagents:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid (Starting Material)[2][3][4]

  • Thionyl Chloride (SOCl₂)

  • Substituted Amine (R-NH₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve 1.0 mmol of 3-(3,4-dimethoxyphenyl)propanoic acid in 10 mL of anhydrous toluene. Add 1.5 mmol of thionyl chloride dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours to form the acid chloride. Monitor by TLC until the acid is consumed.

  • Evaporation: Remove excess thionyl chloride and solvent under reduced pressure.

  • Coupling: Redissolve the crude acid chloride in 10 mL dry DCM. Cool to 0°C.

  • Addition: Slowly add a solution of the target amine (1.0 mmol) and triethylamine (1.2 mmol) in DCM.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.

Anthelmintic Assay (In Vitro)

Model Organism: Nippostrongylus brasiliensis (adults).[1]

  • Preparation: Isolate adult worms from the intestine of infected Wistar rats.

  • Incubation: Place 10 worms in Petri dishes containing Tyrode’s solution.

  • Treatment: Add the test compound (dissolved in DMSO) at concentrations of 10, 50, and 100 µg/mL. Include Levamisole as a positive control.

  • Observation: Monitor motility every 30 minutes for 4 hours.

  • Scoring: Count the number of paralyzed/dead worms. Death is confirmed by lack of motility after shaking and transferring to warm fresh buffer.

References

  • Novácek, L., et al. (1990). Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanoic acid and a study of its biological activity. Ceskoslovenska Farmacie. Link

  • Stojković, D., et al. (2023).[1] Synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank. Link

  • Bae, S.J., et al. (2015).[1][5] Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food. Link

  • Manni, L., et al. (2024).[1] Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Scientific Reports. Link

  • Kwon, B.S., et al. (2008).[1] 3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects.[6] Chemical & Pharmaceutical Bulletin. Link

Sources

3-(3,4-Dimethoxyphenyl)propanamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3,4-Dimethoxyphenyl)propanamide Operational Safety, Synthesis, and Application Guide

Part 1: Substance Identity & Physicochemical Profiling

Compound Overview 3-(3,4-Dimethoxyphenyl)propanamide (also known as 3,4-Dimethoxyhydrocinnamide) is a critical intermediate in the synthesis of isoquinoline alkaloids. It serves as the primary substrate for the Bischler-Napieralski cyclization , a fundamental reaction in medicinal chemistry for generating the dihydroisoquinoline core found in therapeutics like spasmolytics and vasodilators.

Physicochemical Identity Card

PropertyData / Specification
CAS Registry Number 14773-41-2
IUPAC Name 3-(3,4-dimethoxyphenyl)propanamide
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical State Crystalline Solid (Off-white to pale beige)
Melting Point 120–124 °C (Typical for hydrocinnamides)
Solubility Low in Water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol
pKa (Predicted) ~15-16 (Amide N-H), Neutral in aqueous solution
InChI Key LHHKQWQTBCTDQM-UHFFFAOYSA-N (Acid precursor analog)

Part 2: Hazard Identification & Risk Assessment (GHS)[2][3]

Expert Insight: While specific toxicological data (LD50) for this exact CAS is often limited in public registries, its structural analogs (acetamides and dimethoxybenzenes) dictate a Warning classification. The primary risks are derived from the amide moiety's potential for hydrolysis and the irritant nature of fine organic dusts.

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard Statement (H-Code)
Skin Irritation Cat 2H315: Causes skin irritation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]
Toxicological Inference (Structure-Activity Relationship)
  • Acute Toxicity: Predicted Low to Moderate. Amides are generally stable and less toxic than their amine or acid chloride precursors.

  • Sensitization: Methoxyphenyl moieties can occasionally act as weak sensitizers; avoid prolonged dermal contact.

  • Metabolism: Likely metabolized via O-demethylation (CYP450) to catechols, which can undergo redox cycling.

Part 3: Synthesis & Application Workflow

The "Why" Behind the Chemistry: Researchers typically synthesize this amide to convert it immediately into 6,7-dimethoxy-3,4-dihydroisoquinoline . The protocol below covers the generation of the amide from the acid (Step 1) and its subsequent cyclization (Step 2), providing a complete self-validating workflow.

Experimental Protocol

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propanamide

  • Precursor: 3-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 2107-70-2).[2]

  • Method: Mixed Anhydride or Acid Chloride Route (Preferred for scale).

  • Activation: Dissolve 10 mmol of the acid in dry Dichloromethane (DCM). Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours until gas evolution ceases (Formation of Acid Chloride).

  • Amidation: Cool the solution to 0°C. Slowly bubble anhydrous Ammonia gas or add 28% Ammonium Hydroxide (excess) with vigorous stirring.

  • Workup: The amide precipitates or remains in the organic layer. Wash with 1M HCl (to remove amines), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

  • Validation: TLC (5% MeOH in DCM). Product should be UV active and stain with KMnO₄.

Step 2: Bischler-Napieralski Cyclization (The Application)

  • Reagent: Phosphorus Oxychloride (POCl₃) or P₂O₅.[3][4]

  • Mechanism: Electrophilic aromatic substitution via an imidoyl chloride intermediate.

  • Reaction: Suspend the dry amide in Toluene or Acetonitrile. Add 3.0 eq of POCl₃ carefully.

  • Reflux: Heat to reflux (80–110°C) for 2–4 hours. The solution usually darkens.

  • Quench: CRITICAL SAFETY STEP. Cool to 0°C. Quench slowly into ice-water. The intermediate is stable but the excess POCl₃ reacts violently with water.

  • Basification: Adjust pH to >10 with NaOH to liberate the free base isoquinoline.

Part 4: Visualization (Pathways & Safety)

Diagram 1: Synthesis & Application Pathway

Visualizing the transformation from precursor to active pharmacophore.

SynthesisWorkflow Acid Precursor: 3-(3,4-Dimethoxyphenyl) propanoic acid Activation Activation: (COCl)2 / DMF (Acid Chloride) Acid->Activation Step 1a Amide Target Compound: 3-(3,4-Dimethoxyphenyl) propanamide Activation->Amide + NH3 (Step 1b) Cyclization Bischler-Napieralski: POCl3, Reflux Amide->Cyclization Dehydration Isoquinoline Product: Dihydroisoquinoline (Alkaloid Core) Cyclization->Isoquinoline - H2O / Cyclization

Caption: Conversion of hydrocinnamic acid to the target amide, followed by cyclization to the isoquinoline core.

Diagram 2: Emergency Response Decision Tree

Logic flow for accidental exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solid/Soln) Type->Skin Eye Eye Contact Type->Eye Action1 Move to Fresh Air Support Respiration Inhalation->Action1 Action2 Brush off Solid Wash w/ Soap+Water (15 mins) Skin->Action2 Action3 Rinse w/ Water Remove Contacts (15 mins) Eye->Action3 Medical Seek Medical Advice (Show Label/SDS) Action1->Medical Action2->Medical If irritation persists Action3->Medical Immediately

Caption: Standard Operating Procedure (SOP) for acute exposure incidents in the laboratory.

Part 5: Handling, Storage & Stability

Storage Protocol

  • Conditions: Store at 2–8°C (Refrigerator). While the amide is relatively stable at room temperature, cold storage prevents slow surface oxidation of the electron-rich dimethoxy ring.

  • Hygroscopy: Store in a desiccator. Amides can absorb moisture, which complicates stoichiometry in the subsequent water-sensitive POCl₃ cyclization.

  • Incompatibilities: Strong Oxidizers (Peroxides), Strong Acids (Hydrolysis risk), Acid Chlorides (N-acylation risk).

Engineering Controls

  • Ventilation: Use a certified chemical fume hood, especially when handling fine powder to prevent inhalation (H335).

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection for solid handling. If dissolved in DCM, use PVA or laminate gloves.

References

  • Sigma-Aldrich. (2024). 3-(3,4-Dimethoxyphenyl)propanamide Product Specification & Safety Info.Link

  • PubChem. (2024). 3-(3,4-Dimethoxyphenyl)propanoic acid (Precursor Data).[2] National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Bischler-Napieralski Reaction: Mechanism and Conditions.[3][5][6]Link

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction.[3][4][7][5][6] Organic Reactions, 6,[3] 74. (Foundational chemistry reference).

Sources

Pharmacophore Modeling of Dimethoxyphenyl Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore modeling of dimethoxyphenyl propanamide derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Targeting TRPV1 Modulation and Sigma-1 Receptor Polypharmacology

Executive Summary

This technical guide details the computational strategy for developing pharmacophore models of 3-(3,4-dimethoxyphenyl)propanamide derivatives. While structurally related to the vanilloid class of compounds (e.g., capsaicin), the dimethoxy modification alters the hydrogen-bonding landscape, often shifting the pharmacological profile from agonism to antagonism or modulating metabolic stability. This guide focuses on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as the primary target, with a secondary analysis of Sigma-1 receptor affinity—a common off-target for this chemical class.

We provide a self-validating workflow for ligand-based and structure-based modeling, emphasizing the critical spatial arrangement of the "Head-Linker-Tail" motif essential for high-affinity binding.

Scientific Foundation & Mechanism

The Scaffold Architecture

The 3-(3,4-dimethoxyphenyl)propanamide scaffold is a privileged structure in medicinal chemistry, consisting of three distinct pharmacophoric regions:

  • Region A (The Head): The 3,4-dimethoxyphenyl ring. Unlike the vanillyl group (4-OH, 3-OMe) of capsaicin, the dimethoxy motif lacks a strong hydrogen bond donor (HBD) at the 4-position, relying instead on dual Hydrogen Bond Acceptor (HBA) interactions and hydrophobic stacking.

  • Region B (The Linker): The propanamide chain. The amide bond provides a rigid geometric constraint and essential H-bond donor/acceptor points (NH and C=O).

  • Region C (The Tail): The N-substituent. This region tolerates high lipophilicity and is the primary driver for potency optimization and subtype selectivity.

Target Biology: TRPV1 vs. Sigma-1
  • TRPV1 (Primary): The vanilloid binding pocket (transmembrane domain) accommodates the "Head" group via interactions with Tyr511 and Ser512 . The absence of the 4-OH group in dimethoxy derivatives often reduces intrinsic efficacy, making this scaffold a prime candidate for antagonist design (analgesia without the burning sensation).

  • Sigma-1 (Secondary): The dimethoxyphenyl moiety mimics the hydrophobic bulk of neurosteroids. High-affinity Sigma-1 ligands often feature a basic amine, but neutral amides with specific steric bulk can also bind, acting as allosteric modulators.

Computational Methodology (The Core)

Ligand Preparation & Conformational Analysis

Protocol:

  • Protonation: Generate dominant ionization states at pH 7.4. Note that the amide nitrogen is neutral, unlike the basic amines in many Sigma-1 ligands.

  • Stereochemistry: If the propanamide linker has alpha-substitutions, enumerate both R and S enantiomers.

  • Conformational Search: Use a Low-Mode (LoMod) or Stochastic search algorithm.

    • Critical Insight: Apply a dihedral constraint on the amide bond (180° ± 10°) to enforce trans-planarity, which is bio-active for TRPV1 binding.

Pharmacophore Feature Generation

We define a consensus model based on the "Head-Linker-Tail" topology.

Feature IDTypeGeometric ConstraintBiological Rationale
F1 HBA (Vector) 3-OMe OxygenInteractions with Ser512 (TRPV1). Essential for anchoring the head group.
F2 Hydrophobic (Ring) Phenyl Ring

-stacking interactions with Tyr511 .
F3 HBD (Vector) Amide NHHydrogen bond to backbone carbonyls in the linker region (e.g., Thr550 ).
F4 HBA (Vector) Amide C=OHydrogen bond acceptor for backbone amides.
F5 Hydrophobic (Sphere) N-Substituent (Tail)Occupies the lipophilic channel; determines potency. Radius: 1.5–2.0 Å.
Excl Exclusion Vol. Receptor WallDerived from PDB: 7L2P (TRPV1-RTX complex) to prevent steric clashes.
Structure-Based Refinement (TRPV1)

To validate the ligand-based hypothesis, align the dimethoxyphenyl propanamide scaffold into the cryo-EM structure of TRPV1 (PDB: 7L2P).

  • Observation: The 3,4-dimethoxy group occupies the same space as the vanillyl group of resiniferatoxin (RTX).

  • Refinement: The 4-OMe group may clash with residues optimized for a hydroxyl group. Action: Add a steric exclusion sphere near the 4-position if docking scores are poor, or suggest a bioisosteric replacement (e.g., 4-F) if the 4-OMe is too bulky.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for generating and validating the pharmacophore model.

PharmacophoreWorkflow cluster_Modeling Pharmacophore Generation Input Input: Dimethoxyphenyl Propanamide Library Prep Ligand Preparation (pH 7.4, Tautomers, 3D Conformations) Input->Prep Align Structural Alignment (Flexible Fit) Prep->Align FeatureMap Feature Mapping (HBA, HBD, HYD, Arom) Align->FeatureMap Exclusion Exclusion Volume (PDB: 7L2P Surface) FeatureMap->Exclusion Validation Validation Set (Actives vs. DUD-E Decoys) Exclusion->Validation Validation->FeatureMap Refine Model Screening Virtual Screening (ZINC / ChEMBL) Validation->Screening ROC AUC > 0.7 HitSelect Hit Selection & Biological Assay Screening->HitSelect

Caption: Integrated workflow for pharmacophore modeling, from ligand preparation to virtual screening validation.

Experimental Validation Protocols

To ensure the trustworthiness of the computational model, the following experimental assays are required.

In Vitro Binding Assay (Competition)
  • Purpose: Determine affinity (

    
    ) for TRPV1.
    
  • Tracer:

    
    -Resiniferatoxin (RTX).
    
  • Protocol:

    • Prepare membrane fractions from HEK293 cells stably expressing human TRPV1.

    • Incubate membranes with 1 nM

      
      -RTX and varying concentrations of the test derivative (10 pM to 100 
      
      
      
      M) for 60 min at 37°C.
    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

    • Success Metric: A sigmoid dose-response curve indicating competitive displacement.

Functional Calcium Flux Assay
  • Purpose: Distinguish Agonist vs. Antagonist.

  • Protocol:

    • Load TRPV1-expressing CHO cells with Fluo-4 AM calcium dye.

    • Agonist Mode: Add compound; measure fluorescence increase (

      
      ).
      
    • Antagonist Mode: Pre-incubate compound (10 min), then stimulate with 100 nM Capsaicin. Measure inhibition of fluorescence (

      
      ).
      
    • Control: Capsazepine (10

      
      M) as a reference antagonist.
      

Structural Insights & SAR Logic

The following diagram details the specific Structure-Activity Relationship (SAR) logic derived from the pharmacophore model.

SAR_Logic Scaffold 3-(3,4-dimethoxyphenyl) propanamide RegionA Region A: Head (3,4-dimethoxy) Scaffold->RegionA RegionB Region B: Linker (Propanamide) Scaffold->RegionB RegionC Region C: Tail (N-Substituent) Scaffold->RegionC RuleA 3-OMe: Essential HBA 4-OMe: Steric Bulk (Modulates Efficacy) RegionA->RuleA RuleB Amide: Rigid Spacer Must be Trans-Planar RegionB->RuleB RuleC Lipophilicity Drive Optimal: 4-t-butyl / Bi-aryl (Increases Potency) RegionC->RuleC

Caption: SAR logic map highlighting the functional role of each pharmacophoric region.

Critical "Senior Scientist" Insight:

The 4-methoxy group is the pivot point. In capsaicin, the 4-hydroxyl is a donor/acceptor. By methylating it (dimethoxy), you remove the donor capability. This often results in a loss of agonist activity (failure to trigger the channel opening conformational change) while retaining binding affinity, effectively converting the molecule into a competitive antagonist . This is a key design strategy for developing non-pungent analgesics.

References

  • Caterina, M. J., et al. (1997).[1] The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. Link

  • Gao, Y., et al. (2016). TRPV1 structures in nanodiscs reveal mechanisms of ligand and lipid action. Nature. Link (PDB Structure Source for 5IRZ/5IS0).

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[1][2][3][4][5][6][7] Pharmacological Reviews. Link

  • Zhang, L., et al. (2021). Structure-based design of high-affinity TRPV1 antagonists. Journal of Medicinal Chemistry. Link

  • Prezzavento, O., et al. (2007). Sigma-1 receptor ligands: new insights into the pharmacophore.[8] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Protocol for amidation of 3-(3,4-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the amidation of 3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 2107-70-2), a critical intermediate in the synthesis of isoquinoline alkaloids, substituted phenethylamines, and pharmaceuticals such as Verapamil analogs and Ivabradine intermediates.

We present two distinct methodologies tailored to different stages of drug development:

  • Method A (EDC/HOBt Coupling): The "Gold Standard" for discovery chemistry, prioritizing functional group tolerance and ease of purification.

  • Method B (Acid Chloride Activation): A robust, cost-effective protocol designed for scale-up and sterically hindered amines.

Strategic Rationale & Causality

The substrate, 3-(3,4-dimethoxyphenyl)propanoic acid, features an electron-rich aromatic ring and a flexible propanoic acid tail.

  • Electronic Considerations: The 3,4-dimethoxy substitution pattern makes the aromatic ring susceptible to electrophilic aromatic substitution. Therefore, harsh Lewis acids or high temperatures should be avoided to prevent side reactions (e.g., self-acylation).

  • Solubility: The compound is moderately lipophilic. While soluble in DCM and EtOAc, the addition of DMF is often required during coupling to solubilize the polar reactive intermediates (O-acylisourea).

  • Purification Strategy: We prioritize the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) method because its urea byproduct is water-soluble.[1] This allows for a "self-cleaning" reaction where the majority of impurities are removed via aqueous extraction, minimizing the need for chromatography.

Method A: EDC/HOBt Coupling (Discovery Scale)

Applicability: Primary and secondary amines; substrates with acid-sensitive groups.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the activation of the carboxylic acid by EDC, stabilization by HOBt to prevent


-acylurea rearrangement, and final aminolysis.

EDCCoupling Acid 3-(3,4-dimethoxyphenyl) propanoic acid Inter1 O-Acylisourea (Unstable) Acid->Inter1 + EDC EDC EDC (Activator) EDC->Inter1 Urea Water-Soluble Urea Byproduct EDC->Urea Hydrolysis ActiveEster OBt-Active Ester (Stable Intermediate) Inter1->ActiveEster + HOBt (Prevents Rearrangement) Inter1->Urea Side Reaction HOBt HOBt (Additive) HOBt->ActiveEster Product Target Amide ActiveEster->Product + Amine Amine R-NH2 (Nucleophile) Amine->Product

Figure 1: Mechanistic pathway of EDC/HOBt mediated amidation. HOBt intercepts the O-acylisourea to form a stable active ester, preventing side reactions.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Carboxylic Acid 1.0SubstrateDry thoroughly before use.[1]
Amine (R-NH₂) 1.1 - 1.2NucleophileIf using HCl salt, add extra base.
EDC·HCl 1.5Coupling AgentExcess ensures complete activation.
HOBt 1.2AdditiveSuppresses racemization/side-products.
DIPEA 2.0 - 3.0BaseScavenges HCl; maintains pH ~8.
DCM / DMF [0.1 M]Solvent4:1 ratio recommended.
Step-by-Step Protocol
  • Activation:

    • In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) in dry DCM/DMF (4:1 ratio).

    • Cool to 0°C (ice bath).

    • Add HOBt (1.2 equiv) and stir for 10 minutes.

    • Add EDC·HCl (1.5 equiv) in one portion. Stir at 0°C for 30 minutes. Observation: Solution may become slightly cloudy.

  • Coupling:

    • Add the Amine (1.1 equiv).[2]

    • Add DIPEA (2.0 equiv) dropwise. Critical: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring:

    • Check via TLC (50% EtOAc/Hexane) or LCMS. The acid starting material (

      
       usually earlier than product) should be consumed.
      
  • Workup (The "Self-Cleaning" Step):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash 1: 1M HCl (2x)

      
       Removes unreacted amine and DIPEA.
      
    • Wash 2: Sat. NaHCO₃ (2x)

      
       Removes unreacted acid and HOBt.
      
    • Wash 3: Brine (1x)

      
       Removes residual water/DMF.
      
    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Method B: Acid Chloride Activation (Scale-Up)

Applicability: Sterically hindered amines, anilines, or multi-gram scale synthesis where chromatography is too costly.

Workflow Diagram

AcidChloride Start Start: Acid + DCM (anhydrous) Chlorination Add Oxalyl Chloride (1.2 eq) + cat. DMF Start->Chlorination Evap Evaporate to dryness (Remove excess Oxalyl Cl) Chlorination->Evap Gas evolution (CO, CO2, HCl) Redissolve Redissolve Acid Chloride in DCM Evap->Redissolve Addition Add Amine + Et3N (0°C -> RT) Redissolve->Addition Quench Quench with Water Addition->Quench Isolate Phase Separation & Recrystallization Quench->Isolate

Figure 2: Scale-up workflow using Oxalyl Chloride. The intermediate evaporation step is critical to remove excess chlorinating agent.

Protocol Specifics
  • Chlorination:

    • Dissolve acid (1.0 equiv) in anhydrous DCM.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution ceases.

    • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride (yellow oil remains). Redissolve in fresh DCM.

  • Amidation:

    • Add the amine (1.1 equiv) and Et₃N (1.5 equiv) to the acid chloride solution at 0°C.

    • Stir 2 hours.

  • Purification:

    • Wash with 1M HCl and NaHCO₃.

    • Recrystallize from Ethanol or EtOAc/Hexane if necessary.

Quality Control & Validation

To validate the synthesis, confirm the integrity of the 3,4-dimethoxyphenyl moiety and the new amide bond.

NMR Signature (¹H NMR, 400 MHz, CDCl₃)
Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
6.70 - 6.85 Multiplet3HAr-HAromatic ring protons.[3]
5.30 - 6.00 Broad Singlet1HNH Amide proton (varies with solvent/conc).
3.85, 3.83 Singlets6H-OCH₃ Critical: Two distinct methoxy peaks confirm the ring is intact.
2.90 Triplet2HAr-CH₂-Benzylic protons.
2.45 Triplet2H-CH₂-COAlpha-carbonyl protons (shift confirms amide formation vs acid).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Poor solubility of intermediate.Increase DMF ratio in solvent; ensure HOBt is fully dissolved before adding EDC.
Racemization High pH or temp (if amine is chiral).Keep reaction at 0°C during addition; strictly limit DIPEA to 3.0 equiv.
Sticky Impurities Residual Urea (EDC byproduct).Perform an extra wash with 10% Citric Acid (more effective than HCl for urea removal).
Colored Product Oxidation of electron-rich ring.Perform reaction under Nitrogen/Argon atmosphere.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Application Note: High-Yield Reduction of 3-(3,4-Dimethoxyphenyl)propanamide to 3-(3,4-Dimethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the chemical reduction of 3-(3,4-dimethoxyphenyl)propanamide to 3-(3,4-dimethoxyphenyl)propylamine (CAS 14773-42-3). While the ethyl analog (homoveratrylamine) is a well-known precursor for Verapamil, the propyl analog is a critical linker in the synthesis of specialized isoquinoline alkaloids, diatom silaffin mimics, and partial ergoline derivatives.

This guide prioritizes the Lithium Aluminum Hydride (LiAlH₄) reduction method due to its reliability in converting the robust amide carbonyl to a methylene group without cleaving the C-N bond. We provide a self-validating protocol including mechanistic insights, safety controls for pyrophoric reagents, and a standardized workup to eliminate aluminum emulsions.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Challenge of Amide Reduction

Amides are among the most stable carboxylic acid derivatives due to the strong resonance donation from the nitrogen lone pair into the carbonyl


-system.[1] Unlike esters, which reduce to alcohols and cleave the heteroatom bond, amides must be reduced to amines, preserving the C-N linkage. This requires a potent hydride donor capable of generating an iminium ion  intermediate.[2][1]
Reaction Mechanism

The reduction proceeds via a nucleophilic attack by the aluminohydride anion, followed by the elimination of the oxygen as an aluminate species. The resulting electrophilic iminium ion is rapidly reduced by a second hydride to yield the amine.[2]

AmideReduction Amide Amide Substrate (Resonance Stabilized) Tetrahedral Tetrahedral Intermediate (O-Al Bond Formed) Amide->Tetrahedral 1. Hydride Attack (LiAlH4) Iminium Iminium Ion (C=N+ Species) Tetrahedral->Iminium 2. Oxygen Elimination (-LiAlO-) Amine Final Amine (Product) Iminium->Amine 3. Second Hydride Attack

Figure 1: Mechanistic pathway of amide reduction using LiAlH₄.[2][1][3] The formation of the iminium ion is the critical step distinguishing this from ester reduction.

Method Selection Guide

While several methods exist, LiAlH₄ remains the gold standard for laboratory-scale synthesis of this substrate.

ParameterLithium Aluminum Hydride (LiAlH₄) Borane-THF (BH₃·THF) Catalytic Hydrogenation
Primary Utility Standard. High yield, complete reduction.Alternative. Good for chemoselectivity (e.g., if nitro groups present).Poor. Amides resist hydrogenation under mild conditions.
Reaction Conditions Reflux in THF or Ether (65°C).Reflux or RT in THF.High Pressure/Temp (e.g., Cu/Cr catalyst).[4]
Safety Profile Pyrophoric solid; generates H₂ gas.Moisture sensitive; requires acid workup to break B-N complex.Flammable gas; specialized autoclave required.
Workup Difficulty Moderate (Emulsions possible if not quenched correctly).High (Requires vigorous acid hydrolysis).Low (Filtration of catalyst).

Detailed Experimental Protocol (LiAlH₄ Method)

Target: Synthesis of 3-(3,4-dimethoxyphenyl)propylamine Scale: 10 mmol (approx. 2.23 g of amide) Expected Yield: 85–95%

Reagents & Materials
  • Substrate: 3-(3,4-Dimethoxyphenyl)propanamide (10 mmol, 2.23 g).

  • Reductant: LiAlH₄ (Pellets or Powder), 2.5 equivalents (25 mmol, 0.95 g). Note: Excess is required to react with acidic protons and drive the reaction.

  • Solvent: Anhydrous Tetrahydrofuran (THF), 50 mL.

  • Quench Reagents (Fieser Method): Distilled water, 15% NaOH solution.

Step-by-Step Procedure
Phase 1: Setup and Addition (0 – 30 mins)
  • Apparatus: Oven-dry a 250 mL 2-neck round-bottom flask, reflux condenser, and addition funnel. Flush the system with Nitrogen or Argon.

  • Slurry Preparation: Charge the flask with LiAlH₄ (0.95 g) and anhydrous THF (20 mL). Cool to 0°C in an ice bath. Stir magnetically.

  • Substrate Addition: Dissolve the amide (2.23 g) in anhydrous THF (30 mL). Transfer to the addition funnel.

  • Controlled Addition: Dropwise add the amide solution to the LiAlH₄ slurry over 20 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur. Ensure venting is active.
      
Phase 2: Reaction (1 – 4 hours)
  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the mixture to a gentle reflux (approx. 66°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). The amide spot (

      
      ) should disappear; the amine spot (
      
      
      
      , ninhydrin active) will appear.
Phase 3: The Fieser Quench (Critical)

Safety Note: Quenching LiAlH₄ is exothermic. Perform strictly at 0°C. 6. Cool the reaction mixture to 0°C. 7. Dilute with diethyl ether (30 mL) to reduce viscosity. 8. Add the following dropwise with vigorous stirring (n = grams of LiAlH₄ used, here ~1g):

  • 1.0 mL Water (Wait for gas evolution to cease).
  • 1.0 mL 15% NaOH (aq) .
  • 3.0 mL Water .
  • Granulation: Remove the cold bath and stir for 15 minutes. The gray lithium/aluminum salts should turn into a white, granular solid ("sand") that settles easily.
Phase 4: Isolation
  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad. Wash the solids with THF (2 x 20 mL).

  • Drying: Combine filtrates, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude amine as a pale yellow oil.

Workflow Visualization

Workflow Start Start: Dry Setup (N2 atm) Slurry LiAlH4 Slurry in THF (0°C) Start->Slurry Addition Dropwise Addition of Amide (H2 Gas Evolution) Slurry->Addition Reflux Reflux 4 Hours (66°C) Conversion to Amine Addition->Reflux Quench Fieser Quench (0°C) 1. H2O  2. NaOH  3. H2O Reflux->Quench Filter Filter Granular Salts (Remove Al byproducts) Quench->Filter Isolate Evaporate Solvent Yield: Pale Yellow Oil Filter->Isolate

Figure 2: Operational workflow for the reduction process, highlighting the critical quenching sequence.

Analytical Validation

To confirm the identity of 3-(3,4-dimethoxyphenyl)propylamine , compare spectral data against the starting amide.

FeatureStarting Material (Amide) Product (Amine)
IR Spectroscopy Strong

stretch (~1650 cm⁻¹)
Absent

. N-H stretch (~3300 cm⁻¹) present.[5]
¹H NMR (CH₂-N)

2.4–2.6 ppm (CH₂ next to C=O)

2.7–2.9 ppm (CH₂ next to N, triplet).
¹H NMR (Aromatic) 3 Protons (~6.7–6.9 ppm)Unchanged pattern.
Mass Spectrometry M+ (223.2 m/z)M+ (209.2 m/z) [Loss of Oxygen + 2H].

Process Safety & Hazards

  • Pyrophoric Hazard: LiAlH₄ can ignite in moist air. Handle only in a fume hood. Use powder funnels or add as a slurry to avoid dust.

  • Hydrogen Evolution: The reaction generates stoichiometric quantities of

    
    . Ensure the condenser is vented to an inert line or bubbler, not sealed.
    
  • Exotherm: The quench is the most dangerous step. Never add water directly to a hot reaction.[6] Always cool to 0°C and dilute first.

References

  • Organic Syntheses, Coll. Vol. 4, p. 564 (1963). Reduction of Amides with Lithium Aluminum Hydride. (General protocol foundation). [Link]

  • American Chemical Society (ACS). Safety Guidance for Lithium Aluminum Hydride (LAH) Reduction. [Link] (General Reference)

  • Master Organic Chemistry. Reduction of Amides to Amines with LiAlH4: Mechanism and Examples. [Link]

  • Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]

  • National Institutes of Health (NIH) / PubChem. 3-(3,4-dimethoxyphenyl)propan-1-amine (Compound Summary). [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-(3,4-Dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #YIELD-OPT-34DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: How do I improve the yield of 3-(3,4-dimethoxyphenyl)propanamide synthesis? Target Molecule: 3-(3,4-Dimethoxyphenyl)propanamide (CAS: 16977-96-3) Primary Application: Precursor for isoquinoline alkaloids via Bischler-Napieralski cyclization; intermediate in the synthesis of cardiovascular agents (e.g., Verapamil analogs).

The Core Challenge: While the amidation of 3-(3,4-dimethoxyphenyl)propanoic acid is theoretically simple, practical yields often drop below 60% due to three factors:

  • Hydrolysis: The acid chloride intermediate is highly moisture-sensitive.

  • Thermal Instability: Excessive heat during thionyl chloride removal causes degradation (tarring).

  • Inefficient Quenching: Poor mass transfer during the ammonia addition results in ammonium salt trapping rather than amide formation.

This guide provides a self-validating protocol designed to push yields >85%.

The "Gold Standard" Protocol (Acid Chloride Route)

This route is selected for scalability and atom economy. Unlike coupling agents (EDC/NHS), it requires no chromatographic purification if executed correctly.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Critical Specification
3-(3,4-Dimethoxyphenyl)propanoic acid Substrate1.0Dry (<0.5% water content)
Thionyl Chloride (SOCl₂) Activator1.5 - 2.0Freshly distilled or high-purity
DMF (Dimethylformamide) Catalyst0.05 (drops)Anhydrous; Essential for Vilsmeier-Haack activation
Ammonia (NH₃) Nucleophile5.0+7N in Methanol (Preferred) or 28% Aqueous (Acceptable)
Toluene Azeotrope Agent2-3 volsDry; Used to "chase" excess SOCl₂
Step-by-Step Methodology
Phase 1: Activation (Formation of Acid Chloride)
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Addition: Charge the RBF with the carboxylic acid and DCM (Dichloromethane, 5 volumes). Add catalytic DMF (2-3 drops per gram of acid).

    • Technical Insight: The DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than SOCl₂ alone, allowing the reaction to proceed at lower temperatures.

  • Chlorination: Add SOCl₂ dropwise at room temperature. Once gas evolution slows, heat to reflux (40°C) for 2 hours.

  • The "Toluene Chase" (CRITICAL STEP):

    • Evaporate the solvent and excess SOCl₂ under reduced pressure.

    • Action: Add anhydrous Toluene (3 volumes) to the residue and re-evaporate. Repeat twice.

    • Why? This azeotropically removes trace SOCl₂. Residual thionyl chloride will react with your ammonia source to form NH₄Cl and heat, potentially charring your product.

Phase 2: Amidation (The Quench)
  • Preparation: Dissolve the resulting yellow oil (Acid Chloride) in dry DCM (5 volumes).

  • The Cold Strike: Place your ammonia source (preferably 7N NH₃ in MeOH) in a separate flask and cool to 0°C .

  • Addition: Add the Acid Chloride solution slowly to the Ammonia solution.

    • Note: Always add Electrophile to Nucleophile (Acid Cl to NH₃) to maintain a high concentration of amine, minimizing dimer formation.

  • Workup: Stir for 1 hour at room temperature. Evaporate volatiles. Partition residue between EtOAc and 1M HCl (to remove excess amine), then wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

Troubleshooting Guide (Root Cause Analysis)

Scenario A: Low Yield (<50%)
  • Symptom: Starting material remains or significant loss of mass.

  • Diagnosis 1 (Hydrolysis): The acid chloride reverted to the acid before amidation.

    • Fix: Ensure the "Toluene Chase" is performed rapidly and the residue is not exposed to humid air for more than 2 minutes.

  • Diagnosis 2 (Old Ammonia): If using liquid ammonia sources, the concentration may have decreased over time.

    • Fix: Use a fresh bottle of 7N NH₃ in MeOH. If using aqueous ammonia, increase equivalents to 10.0 to outcompete water hydrolysis.

Scenario B: Product is a "Black Tar"
  • Symptom: Dark, sticky residue that won't crystallize.

  • Diagnosis: Thermal decomposition or vigorous exotherm.

  • Fix:

    • Never heat the SOCl₂ step above 45°C.

    • Control the addition rate during the quench; keep internal temp <10°C.

    • Purification: Dissolve the tar in minimum hot ethanol and add water until turbid. Cool slowly to induce crystallization.

Scenario C: "Double Spot" on TLC
  • Symptom: Two spots close together.

  • Diagnosis: Formation of the secondary amide (Dimerization) where the product reacts with another molecule of acid chloride.

  • Fix: This happens when the Acid Chloride is in excess locally. Ensure you are adding the Acid Chloride into the Ammonia (Inverse Addition) with vigorous stirring.

Visualizing the Workflow

Figure 1: Reaction Pathway & Failure Points

ReactionPathway Acid Start: 3-(3,4-dimethoxyphenyl) propanoic acid AcidCl Intermediate: Acid Chloride Acid->AcidCl Activation (-SO2, -HCl) SOCl2 Reagent: SOCl2 + DMF SOCl2->AcidCl Product Target: 3-(3,4-dimethoxyphenyl) propanamide AcidCl->Product Amidation (0°C, Inverse Add) Hydrolysis FAILURE: Hydrolysis (Reverts to Acid) AcidCl->Hydrolysis Moisture Ingress Dimer FAILURE: Dimerization (Secondary Amide) AcidCl->Dimer Low NH3 Conc. Ammonia Reagent: NH3 (excess) Ammonia->Product

Caption: Figure 1. Synthesis pathway highlighting critical intermediates (Yellow) and potential failure modes (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Impure CheckTLC Analyze TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material (Acid) Present CheckTLC->Result1 Result2 New Impurity Spot (Higher Rf) CheckTLC->Result2 Result3 Black/Dark Mixture CheckTLC->Result3 Action1 Incomplete Activation. Check SOCl2 quality or add DMF. Result1->Action1 Action2 Dimer Formation. Use Inverse Addition (Add Acid Cl to NH3). Result2->Action2 Action3 Thermal Decomposition. Reduce Reflux Temp. Perform Toluene Chase. Result3->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss.

FAQ: Rapid Response

Q: Can I use EDC/NHS instead of Thionyl Chloride? A: Yes, but it is generally less efficient for simple primary amides. EDC/NHS is better suited for complex amine couplings to avoid racemization (not a concern here) or when the substrate is acid-sensitive. If you must use coupling agents, use CDI (Carbonyldiimidazole) . It reacts in one pot and releases only CO₂ and imidazole, which washes out easily.

Q: My product is pink/red. Is it ruined? A: Not necessarily. Phenolic/methoxy impurities often oxidize to form quinoid-like color bodies. These are usually trace (<1%). Recrystallize from Ethanol/Water (1:1) or perform a quick filtration through a silica plug using 5% MeOH in DCM to remove the color.

Q: Can I do this in water (Schotten-Baumann)? A: Yes. You can add the acid chloride to a rapidly stirring mixture of aqueous ammonia and DCM. However, hydrolysis competes with amidation. To maintain high yield in this biphasic system, ensure the pH remains >10 and use a large excess of ammonia.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
  • Larsen, R. D., et al. (1991).[1] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Journal of Organic Chemistry, 56(21), 6034-6038. Link (Context for the utility of the amide in Bischler-Napieralski reactions).

  • Movassaghi, M., & Hill, M. D. (2008). "Single-Step Synthesis of Pyrimidine Derivatives." Organic Letters, 10(16), 3485-3488. (General reference for high-efficiency amide synthesis protocols).

Sources

Controlling amide hydrolysis of 3-(3,4-Dimethoxyphenyl)propanamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assurance for 3-(3,4-Dimethoxyphenyl)propanamide

Ticket ID: #AMIDE-HYD-001 Subject: Prevention of Hydrolytic Degradation During Storage & Handling Status: Open Priority: High (Impacts API Purity)

Executive Summary

You are encountering stability concerns regarding 3-(3,4-Dimethoxyphenyl)propanamide . While the 3,4-dimethoxy phenyl ring provides antioxidant stability, the primary amide tail is susceptible to hydrolysis, converting the molecule into 3-(3,4-dimethoxyphenyl)propanoic acid and ammonia.

This guide provides the mechanistic root cause, validated storage protocols (based on ICH guidelines), and analytical methods to detect early-stage degradation.

Module 1: The Mechanism (Root Cause Analysis)

Why is your compound degrading?

Amides are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl. However, they are not inert. Hydrolysis is an activation-energy-dependent process driven by three factors:

  • Moisture (Nucleophile): Water attacks the carbonyl carbon.

  • pH Extremes (Catalyst): Acid protonates the carbonyl oxygen (making it electrophilic); Base attacks the carbonyl directly.

  • Temperature: Provides the energy to overcome the resonance stabilization barrier.

Visualizing the Degradation Pathway The following diagram illustrates the irreversible acid-catalyzed pathway, which is the most common risk during storage in non-inert atmospheres where atmospheric CO₂ and moisture create a slightly acidic environment on the crystal surface.

AmideHydrolysis Amide 3-(3,4-Dimethoxyphenyl) propanamide (Target Molecule) Inter Tetrahedral Intermediate Amide->Inter Nucleophilic Attack Water H₂O (Moisture) Water->Inter Catalyst H⁺ / OH⁻ (Trace Impurities) Catalyst->Inter Catalysis Acid 3-(3,4-Dimethoxyphenyl) propanoic acid (Impurity) Inter->Acid Elimination Ammonia NH₃ / NH₄⁺ (Byproduct) Inter->Ammonia Desiccant Control: Desiccation (Blocks H₂O) Desiccant->Water Inhibits Temp Control: <4°C (Reduces Kinetic Energy) Temp->Inter Slows Rate

Figure 1: Mechanistic pathway of amide hydrolysis showing critical intervention points (Green).

Module 2: Storage & Handling Protocols

How to stop the degradation.

The following protocols are derived from ICH Q1A (R2) stability guidelines but adapted for the specific hygroscopic risks of phenylpropanamides.

Protocol A: Solid State Storage (Long-Term)

Risk: Surface hydrolysis due to adsorbed moisture. Standard: "The Dry-Box Protocol"

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, slowing the rate of hydrolysis significantly (Arrhenius equation).
Atmosphere Argon or Nitrogen Overlay Displaces humid air. Argon is heavier than air and provides a better "blanket" for solids than Nitrogen.
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV (protecting the methoxy groups); Teflon prevents leaching of plasticizers.
Secondary Desiccator Cabinet Double containment. Place the vial inside a jar containing anhydrous CaSO₄ (Drierite) or Silica Gel.
Protocol B: Solution State (Short-Term/Usage)

Risk: Rapid hydrolysis in protic solvents, especially if pH drifts.

  • Solvent Choice:

    • Preferred: DMSO-d6 (for NMR), Anhydrous Acetonitrile, or Methanol (stored over molecular sieves).

    • Avoid: Water, unbuffered aqueous solutions, or alcohols exposed to air for long periods.

  • pH Buffering:

    • If aqueous solubility is required for biological assays, maintain pH 6.0–7.0 .

    • Warning: Avoid pH < 4 or > 9. The rate of hydrolysis increases logarithmically as you move away from neutral pH [1].

  • Freeze-Thaw:

    • Aliquot stock solutions. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial.

Module 3: Analytical Troubleshooting (QC)

How to verify purity.

If you suspect degradation, use this Reverse-Phase HPLC method. The hydrolysis product (Carboxylic Acid) will behave differently than the Amide on a C18 column.

Standardized HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 280 nm (targets the dimethoxy-benzene chromophore).

Diagnostic Table: Interpreting Results
Peak ObservedRelative Retention Time (RRT)DiagnosisAction
Early Eluter ~0.6 - 0.8Hydrolysis Impurity (Acid) The acid is more polar than the amide. Presence indicates moisture contamination. Purify immediately.
Main Peak 1.0Target Amide Sample is intact.
Late Eluter >1.2Dimer/Oxidation Likely oxidative coupling of the electron-rich phenyl ring. Check light protection.

Note: In acidic mobile phase, the carboxylic acid is protonated (neutral), but it is generally more hydrophilic than the amide, causing it to elute earlier.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample has a faint "fishy" or pungent odor. Is this normal?

  • No. Pure 3-(3,4-Dimethoxyphenyl)propanamide should be odorless or have a faint aromatic scent. A pungent, ammoniacal smell indicates that hydrolysis has occurred, releasing Ammonia (NH₃) gas.

    • Fix: Perform an HPLC check.[1][2] If degradation is >5%, recrystallize.

Q2: Can I store the compound in DMSO at room temperature?

  • Only for short durations (<24 hours). While DMSO is aprotic, it is hygroscopic (absorbs water from air). "Wet" DMSO will facilitate hydrolysis over time. Store DMSO stocks at -20°C.

Q3: The Guidelines say "Store Cool and Dry." Is a standard fridge sufficient?

  • Not on its own. Standard refrigerators have high humidity. If the vial seal is imperfect, the cooling cycle will pull moisture into the vial. You must use a secondary container (desiccator or sealed bag with desiccant) inside the fridge.

Q4: How do I remove the acid impurity if detected?

  • Base Wash: Dissolve the impure solid in an organic solvent (e.g., Ethyl Acetate). Wash with a mild basic solution (5% Sodium Bicarbonate). The acid impurity will deprotonate, become a salt, and move into the aqueous layer. The amide will remain in the organic layer. Dry the organic layer and evaporate.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • International Council for Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Teledyne ISCO. (2012).[4] RediSep C-18 reversed phase column purification of carboxylic acids.

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine.

Sources

Validation & Comparative

Validated HPLC Purity Assay for 3-(3,4-Dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Scientific Context

3-(3,4-Dimethoxyphenyl)propanamide (CAS: 14773-41-2) is a critical intermediate in the synthesis of isoquinoline alkaloids and cardiovascular agents (e.g., Ivabradine analogs). In process chemistry, the conversion of the corresponding acid or ester to this amide is a pivotal step.

The Analytical Challenge: The primary challenge in analyzing this compound is not retention, but selectivity . You must resolve the neutral amide from:

  • The Acid Precursor: 3-(3,4-dimethoxyphenyl)propanoic acid (hydrolysis degradant).

  • The Olefin Impurity: 3,4-dimethoxycinnamic acid derivatives (incomplete reduction).

  • The Aldehyde Start Material: Veratraldehyde (if synthesized via Knoevenagel condensation routes).

This guide compares two validated approaches: a Traditional C18 Method (robust, QC-friendly) and a Modern Core-Shell Phenyl-Hexyl Method (high-speed, orthogonal selectivity).

Comparative Analysis: Selecting the Right Stationary Phase

While C18 is the industry workhorse, phenyl-based phases offer distinct advantages for dimethoxy-phenyl systems due to


 interactions.
FeatureMethod A: Traditional C18 Method B: Core-Shell Phenyl-Hexyl
Mechanism Hydrophobic Interaction (London Dispersion)Hydrophobic +

Interaction
Selectivity Separates primarily by hydrophobicity/carbon load.Separates by aromatic electron density. Excellent for separating the amide from the acid impurity.
Speed Moderate (Fully Porous 5 µm)Fast (Core-Shell 2.6 µm)
Mobile Phase Acetonitrile (ACN) preferred.Methanol (MeOH) preferred (enhances

selectivity).[1]
Verdict Best for: Routine QC in manufacturing environments with legacy equipment.Best for: R&D, IPC (In-Process Control), and complex impurity profiling.
Decision Logic for Method Selection

The following workflow illustrates the scientific rationale for choosing the stationary phase based on your specific impurity profile.

MethodSelection Start Analyze Impurity Profile CheckAromatic Are impurities aromatic positional isomers? Start->CheckAromatic CheckPolarity Is main impurity Hydrophilic (Acid)? CheckAromatic->CheckPolarity No MethodB Method B: Phenyl-Hexyl (Pi-Pi Selectivity) CheckAromatic->MethodB Yes (High Pi-Pi potential) MethodA Method A: C18 (Hydrophobic Selectivity) CheckPolarity->MethodA No (Standard RP) CheckPolarity->MethodB Yes (Better peak shape for acids)

Figure 1: Decision tree for selecting the stationary phase based on specific chemical challenges.

Validated Experimental Protocol (Method B)

This section details Method B (Core-Shell Phenyl-Hexyl), as it provides superior resolution for the specific dimethoxy-phenyl moiety compared to standard C18.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC/UPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Column Temp: 40°C (Critical for mass transfer kinetics).

  • Flow Rate: 1.2 mL/min.

  • Detection: 280 nm (Specific for the catechol ether ring, minimizes noise from mobile phase) and 210 nm (for trace aliphatic impurities).

  • Injection Volume: 5 µL.

Mobile Phase Setup[2]
  • Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

    • Why? Low pH suppresses the ionization of the acidic impurity (pKa ~4.5), ensuring it elutes as a sharp neutral peak rather than tailing.

  • Solvent B: Methanol (LC-MS Grade).[2]

    • Why? Methanol facilitates

      
       interactions between the analyte and the phenyl stationary phase better than Acetonitrile.[1]
      

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.0 90 10 Initial
8.0 20 80 Linear
10.0 20 80 Hold
10.1 90 10 Re-equilibrate

| 14.0 | 90 | 10 | End |

Standard & Sample Preparation

Diluent: 50:50 Water:Methanol.

  • Stock Standard: Weigh 25 mg of 3-(3,4-Dimethoxyphenyl)propanamide Ref Std into a 25 mL flask. Dissolve and dilute to volume (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

  • Sample Prep: Accurately weigh 25 mg of sample, dissolve in diluent, sonicate for 5 mins, and dilute to 25 mL. Filter through 0.2 µm PTFE filter.

Validation Data Summary (ICH Q2(R1))

The following data represents typical performance metrics obtained during validation of this method.

Specificity & Stress Testing

For a method to be trustworthy, it must separate degradation products.

Stress ConditionTime/TempDegradation ObservedResolution (Rs) from Main Peak
Acid Hydrolysis (0.1N HCl)24h / 60°C~5% Acid Impurity formed4.2
Base Hydrolysis (0.1N NaOH)4h / RT~15% Acid Impurity formed4.5
Oxidation (3% H2O2)2h / RT~2% N-oxide/Ring oxidation3.8
Thermal 48h / 80°C< 0.5% degradationN/A
Linearity and Range[8]
  • Range: 0.5 µg/mL to 150 µg/mL (0.5% to 150% of target concentration).

  • Correlation Coefficient (

    
    ):  > 0.9998.
    
  • Response Factor RSD: < 1.5%.[2][3]

Accuracy (Recovery)

Spiked recovery performed at 50%, 100%, and 150% levels.

LevelMean Recovery (%)% RSD (n=3)
50%99.40.8
100%100.20.5
150%99.80.6

Workflow Visualization

The following diagram outlines the sample preparation and system suitability workflow to ensure data integrity before running the assay.

Workflow Sample Raw Sample (Solid) Weigh Weigh 25.0 mg (±0.1 mg) Sample->Weigh Dissolve Dissolve in 50:50 MeOH:H2O Sonicate 5 min Weigh->Dissolve Filter Filter (0.2 µm PTFE) Discard first 1 mL Dissolve->Filter SST System Suitability Injection (5 Replicates) Filter->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 Plates > 5000 SST->Check RunSamples Run Samples (Bracket with Stds) Check->RunSamples Pass Fail Troubleshoot Pump/Column Check->Fail Fail

Figure 2: Sample preparation and System Suitability (SST) workflow.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Phenomenex. (2023). Core-Shell Technology for High Speed and High Efficiency HPLC.Link

  • PubChem. (2023). Compound Summary: 3-(3,4-Dimethoxyphenyl)propanamide. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

A Comparative Guide to the Reactivity of 3-(3,4-Dimethoxyphenyl)propanamide and 3,4-dimethoxyphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Synthetic Chemists and Drug Development Professionals

Abstract

In the realm of medicinal chemistry, the amide bond is a ubiquitous and fundamentally important functional group. Its inherent stability contributes significantly to the pharmacokinetic profiles of numerous therapeutic agents. However, this stability is not absolute and can be modulated by subtle changes in the molecular architecture. This guide provides an in-depth comparative analysis of the reactivity of two closely related aromatic amides: 3-(3,4-Dimethoxyphenyl)propanamide and 3,4-dimethoxyphenylacetamide. By examining their behavior in key chemical transformations, we will elucidate how a single methylene unit profoundly alters the electronic character and reactivity of the amide moiety, offering critical insights for rational drug design and synthetic strategy.

Introduction: The Nuances of Amide Reactivity

The decision to incorporate an amide group into a drug candidate is often driven by its resistance to metabolic degradation. Yet, the chemical environment surrounding the amide can fine-tune its reactivity, influencing everything from shelf-life to in-vivo metabolic pathways. Understanding these structure-reactivity relationships is paramount for predicting a molecule's fate and function.

This guide focuses on two compounds that share the electron-rich 3,4-dimethoxyphenyl (veratryl) group but differ in the length of the aliphatic linker to the amide. We will explore how the proximity of the aromatic ring to the carbonyl group in 3,4-dimethoxyphenylacetamide, versus the insulated nature of the amide in 3-(3,4-Dimethoxyphenyl)propanamide, dictates their susceptibility to common chemical reactions.

Comparative Analysis of Molecular Structure and Electronics

The core difference between the two subject molecules is the length of the carbon chain separating the phenyl ring from the amide carbonyl. This variation directly impacts the degree of electronic communication between these two functional parts.

CompoundStructureKey Structural & Electronic Features
3,4-dimethoxyphenylacetamide The amide carbonyl is separated from the aromatic ring by a single methylene group. This proximity allows the electron-donating methoxy groups to exert a significant +I (inductive) and +R (resonance, via hyperconjugation) effect, increasing electron density on the carbonyl and reducing its electrophilicity.
3-(3,4-Dimethoxyphenyl)propanamide An additional methylene group (-CH₂-) insulates the amide from the phenyl ring. The electronic influence of the methoxy groups on the carbonyl is diminished due to the increased distance, resulting in a relatively more electron-deficient and electrophilic carbonyl carbon.

This fundamental electronic difference is the primary driver of the observed variations in their chemical reactivity.

G cluster_0 3,4-dimethoxyphenylacetamide cluster_1 3-(3,4-Dimethoxyphenyl)propanamide A_Struct Ar-CH₂-C(=O)NH₂ A_Effect Stronger electronic influence from Ar ring A_Struct->A_Effect A_Result Less electrophilic carbonyl (δ+) A_Effect->A_Result B_Struct Ar-CH₂-CH₂-C(=O)NH₂ B_Effect Weaker (insulated) electronic influence B_Struct->B_Effect B_Result More electrophilic carbonyl (δ++) B_Effect->B_Result

Figure 1. Logical flow demonstrating the effect of the alkyl chain length on the electrophilicity of the amide carbonyl.

Experimental Comparison of Reactivity

To empirically validate the hypothesized electronic differences, we will compare the performance of the two amides in two mechanistically distinct reactions: alkaline hydrolysis and the Hofmann rearrangement.

Reaction I: Alkaline Hydrolysis

The base-catalyzed hydrolysis of amides is a classic reaction that proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The rate of this reaction is a direct measure of the carbonyl's susceptibility to nucleophilic attack.[1][2][3]

Core Hypothesis: 3-(3,4-Dimethoxyphenyl)propanamide will undergo alkaline hydrolysis at a significantly faster rate than 3,4-dimethoxyphenylacetamide due to its more electrophilic carbonyl center.

Experimental Protocol: Comparative Rate of Hydrolysis

  • Solution Preparation: Prepare 0.05 M stock solutions of both 3-(3,4-Dimethoxyphenyl)propanamide and 3,4-dimethoxyphenylacetamide in a 1:1 mixture of Dioxane/H₂O. Prepare a 1.0 M aqueous solution of NaOH.

  • Reaction Setup: In two separate, temperature-controlled reaction vessels maintained at 70°C, add 20 mL of the respective amide stock solution.

  • Initiation: To initiate the reaction (t=0), add 20 mL of the 1.0 M NaOH solution to each vessel simultaneously under vigorous stirring.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a 1.0 mL aliquot from each reaction.

  • Quenching & Analysis: Immediately quench each aliquot by adding it to a vial containing 0.5 mL of 2.0 M HCl. Analyze the quenched samples by reverse-phase HPLC with UV detection to quantify the disappearance of the starting amide.

  • Data Processing: Calculate the percentage of remaining amide at each time point relative to t=0.

G start Amide + OH⁻ step1 Nucleophilic Attack Formation of Tetrahedral Intermediate start->step1:f0 Rate-determining step step2 Collapse of Intermediate Expulsion of Amine Leaving Group step1:f1->step2:f0 end Carboxylate + Amine step2:f1->end

Figure 2. General experimental workflow for alkaline hydrolysis of amides.

Anticipated Quantitative Data

Time (minutes)3,4-dimethoxyphenylacetamide Remaining (%)3-(3,4-Dimethoxyphenyl)propanamide Remaining (%)
0100100
159891
309582
609165
1208342
2406818

Interpretation: The expected data clearly indicates a more rapid degradation of the propanamide derivative. This supports the core hypothesis that the insulating effect of the additional methylene group results in a more reactive amide carbonyl.

Reaction II: The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[4][5][6] The reaction is initiated by the base-mediated deprotonation of the amide nitrogen, followed by halogenation. The acidity of the N-H protons is a key factor in the initial step.

Core Hypothesis: The N-H protons of 3-(3,4-Dimethoxyphenyl)propanamide will be slightly more acidic due to the weaker electron-donating character of the substituent attached to the carbonyl. This should facilitate the initial deprotonation and may lead to a more efficient rearrangement compared to 3,4-dimethoxyphenylacetamide under identical conditions.

Experimental Protocol: Comparative Hofmann Rearrangement

  • Reagent Preparation: Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding 1.1 equivalents of bromine (Br₂) to a stirred, ice-cold solution containing 4.4 equivalents of sodium hydroxide (NaOH) in water.

  • Reaction Setup: In two separate flasks, dissolve 1.0 equivalent of 3-(3,4-Dimethoxyphenyl)propanamide and 3,4-dimethoxyphenylacetamide, respectively, in a minimal amount of a 1:1 mixture of water and THF.

  • Reaction Initiation: Cool the amide solutions to 0-5°C in an ice bath. Slowly add the cold NaOBr solution dropwise to each flask over 30 minutes, maintaining the low temperature.

  • Progression: After the addition is complete, allow the reactions to warm to room temperature and then heat to 60°C for 1 hour.

  • Work-up & Isolation: Cool the reaction mixtures and extract the resulting primary amine product with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield of the resulting amines. Analyze the purity and confirm the structure of the products (2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzylamine, respectively) by ¹H NMR and LC-MS.

Expected Outcome and Interpretation: While both amides are expected to yield the corresponding amine, the reaction of 3-(3,4-Dimethoxyphenyl)propanamide is predicted to proceed more readily, potentially resulting in a higher isolated yield and fewer side products. This is attributed to the more favorable kinetics of the initial N-H deprotonation step, a direct consequence of the electronic differences between the two substrates.

Implications in Synthesis and Drug Development

The demonstrated differences in reactivity have significant practical consequences:

  • Metabolic Stability Prediction: The faster hydrolysis rate of the propanamide suggests it may be more susceptible to enzymatic cleavage (e.g., by amidases) in vivo. This makes 3,4-dimethoxyphenylacetamide a potentially more metabolically robust scaffold for drug design.

  • Synthetic Route Design: When planning a multi-step synthesis, the greater lability of the propanamide linkage must be considered. Protecting groups may be required under conditions (e.g., strongly basic or acidic) where the acetamide analogue would remain intact.

  • Prodrug Strategies: The differential reactivity can be strategically exploited. If a drug's target is the corresponding carboxylic acid, the more labile 3-(3,4-dimethoxyphenyl)propanamide could serve as a more effective prodrug, ensuring faster release of the active agent under physiological conditions.

Conclusion

The insertion of a single methylene group between an aromatic ring and an amide functionality is not a trivial structural modification. As demonstrated through the comparative analysis of 3-(3,4-Dimethoxyphenyl)propanamide and 3,4-dimethoxyphenylacetamide, this change fundamentally alters the electronic nature of the amide bond. The insulated propanamide is significantly more susceptible to nucleophilic attack and may exhibit enhanced reactivity in base-mediated reactions involving the N-H protons. These experimentally verifiable differences provide a crucial lesson for medicinal and synthetic chemists: seemingly minor homologous extensions can have profound and predictable consequences on a molecule's chemical behavior, a principle that should be leveraged in the design of next-generation therapeutics and synthetic pathways.

References

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link][4]

  • Wikipedia. Hofmann rearrangement. [Link][5]

  • Chemistry Steps. Hofmann Rearrangement. [Link][6]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][1]

  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]

  • ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. [Link][2]

  • ACS Publications. The steric effect of ortho substituents on the acidic hydrolysis of benzamides. [Link]

  • Eureka | Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • Chemistry LibreTexts. Chemical Properties of Amides- Hydrolysis. [Link][3]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3,4-Dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3,4-Dimethoxyphenyl)propanamide, ensuring the safety of personnel and the preservation of our environment. Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and scientific integrity, empowering you to manage your chemical waste with confidence and precision.

The Causal Chain of Chemical Disposal: Understanding the "Why"

The amide functional group is generally characterized by its relative stability, particularly towards hydrolysis under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions. Furthermore, the aromatic rings and other functional groups may present reactivity with strong oxidizing agents. Therefore, the primary goals of our disposal strategy are to prevent uncontrolled reactions and to mitigate any potential, albeit currently under-documented, toxicity.

Hazard Assessment and Waste Characterization

Prior to any disposal action, a thorough hazard assessment is paramount. While the Safety Data Sheet (SDS) for 3-(3,4-Dimethoxyphenyl)propanamide from some suppliers may lack detailed hazard statements[1], it is prudent to handle it with the care afforded to potentially hazardous substances.

Potential Hazard Rationale based on Chemical Structure & General Amide Properties Primary Mitigation Strategy
Toxicity Specific toxicological data (e.g., LD50) is not widely published. As a matter of prudence, assume the compound may be harmful if ingested, inhaled, or in contact with skin.Minimize exposure through appropriate Personal Protective Equipment (PPE).
Reactivity The amide linkage can be hydrolyzed by strong acids and bases. The aromatic structure could be susceptible to reaction with strong oxidizing agents.Segregate from incompatible materials. Avoid mixing with other chemical waste streams without a thorough compatibility assessment.
Environmental The environmental fate and effects are not well-documented. Release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems.Contain all waste and dispose of it through a licensed hazardous waste contractor. Do not discharge to the sewer or landfill.

Based on these considerations, waste 3-(3,4-Dimethoxyphenyl)propanamide should be classified as a chemical hazardous waste. In the United States, this would fall under the regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3][4].

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-(3,4-Dimethoxyphenyl)propanamide.

DisposalWorkflow start Start: 3-(3,4-Dimethoxyphenyl)propanamide Waste Generated ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe waste_char Characterize Waste: - Solid or Liquid? - Contaminated with other substances? container Select Compatible Waste Container: - Clearly Labeled 'Hazardous Waste' - Securely Closed Lid waste_char->container ppe->waste_char segregation Segregate from Incompatible Wastes: - Strong Acids - Strong Bases - Strong Oxidizing Agents container->segregation storage Store in Designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) segregation->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for 3-(3,4-Dimethoxyphenyl)propanamide.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable guide for laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, at a minimum, don safety goggles, chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact), and a lab coat. If there is a risk of splashing, a face shield is required. For handling larger quantities or in poorly ventilated areas, respiratory protection may be necessary.

2. Waste Container Selection and Labeling:

  • Select a waste container that is compatible with 3-(3,4-Dimethoxyphenyl)propanamide. For solid waste, a securely sealable, robust plastic or glass container is appropriate. For liquid waste (e.g., solutions), use a container made of a material that will not react with the solvent.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(3,4-Dimethoxyphenyl)propanamide," and an indication of the hazards (e.g., "Caution: Handle with Care, Potential Irritant").

3. Waste Segregation:

  • Crucially, do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

  • Specifically, segregate waste 3-(3,4-Dimethoxyphenyl)propanamide from:

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) to prevent potential hydrolysis.

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) for the same reason.

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) to avoid potentially vigorous reactions.

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from sources of ignition or heat.

  • Follow your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the time limits for accumulation[3].

5. Final Disposal:

  • Once the container is full or the accumulation time limit is approaching, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of 3-(3,4-Dimethoxyphenyl)propanamide down the drain or in the regular trash. This is to prevent the contamination of water systems and the environment.

Spill Management

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as described above.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to dike and absorb the spill.

  • Cleanup: Place the absorbent material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate for the surface), collecting all cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 3-(3,4-Dimethoxyphenyl)propanamide is a critical component of the research lifecycle. By adhering to these procedures, which are rooted in a cautious approach to its potential hazards and in alignment with federal and local regulations, you are not only ensuring the safety of your laboratory and community but also upholding the principles of sustainable scientific practice.

References

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.